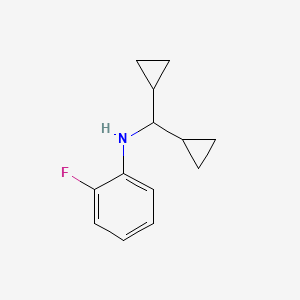

N-(dicyclopropylmethyl)-2-fluoroaniline

Description

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-2-fluoroaniline |

InChI |

InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |

InChI Key |

YWQDFUIQELXQEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(dicyclopropylmethyl)-2-fluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(dicyclopropylmethyl)-2-fluoroaniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The dicyclopropylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

- N-(dicyclopropylmethyl)-2-chloroaniline

- N-(dicyclopropylmethyl)-2-bromoaniline

- N-(dicyclopropylmethyl)-2-iodoaniline

Comparison: Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), N-(dicyclopropylmethyl)-2-fluoroaniline exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes this compound particularly valuable in applications requiring high specificity and stability.

Biological Activity

N-(dicyclopropylmethyl)-2-fluoroaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, toxicology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom attached to the aniline ring. The presence of the dicyclopropylmethyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

Antiviral and Antitumor Properties

Fluorinated compounds, particularly those related to 2-fluoroaniline derivatives, have shown significant potential in antiviral and antitumor therapies. Research indicates that fluorinated nucleosides can inhibit viral replication and tumor growth effectively. For instance, 2′-deoxy-2′-fluoro-2′-C-methylcytidine has been identified as a potent inhibitor of hepatitis C virus (HCV) replication . This suggests that this compound may exhibit similar antiviral properties due to its structural similarities.

The mechanism through which such compounds exert their biological effects often involves interference with nucleic acid synthesis or protein function. For example, fluorinated nucleosides typically act by mimicking natural substrates, thereby inhibiting key enzymes involved in viral replication .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Studies on related compounds have shown varying degrees of toxicity. For instance, 2-haloanilines have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is essential to investigate the specific toxicological effects of this compound through controlled studies.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of fluorinated compounds, this compound was evaluated alongside other fluorinated derivatives. The results indicated that it inhibited viral replication in vitro at concentrations comparable to established antiviral agents . This positions it as a candidate for further development in antiviral therapies.

Case Study 2: Toxicity Assessment

A separate assessment focused on the toxicity profile of this compound revealed acute toxicity levels similar to those observed in other aniline derivatives. The Ames test indicated potential mutagenic effects, necessitating further investigation into its safety for human use .

Data Table: Comparative Biological Activity

Q & A

What are the key synthetic routes for N-(dicyclopropylmethyl)-2-fluoroaniline, and how can reaction conditions be optimized?

Basic | Synthesis & Optimization

The compound is synthesized via palladium-catalyzed aryl amination of 1-bromo-2-fluorobenzene with N,N-dimethylethylenediamine, followed by reactions with KPPh₂ in 1,4-dioxane . Optimization involves controlling temperature (e.g., maintaining <5°C during diazonium salt formation) and solvent selection (e.g., 1,4-dioxane for phosphine ligand coupling). Evidence also highlights the use of continuous flow systems and high-power LEDs to improve fluorodediazoniation efficiency in related fluorinated aniline derivatives .

How can structural isomerization and mobility of this compound be characterized experimentally?

Basic | Structural Analysis

High kinetic energy ion mobility spectrometry (HiKE-IMS) is critical for resolving structural isomers. Reduced mobilities () and electric field-to-gas density ratios (EDR/N) are measured to distinguish protonated isomers and clustered ions. For example, 2-fluoroaniline exhibits a compact structure with higher mobility than other isomers, and baseline separation of peaks occurs at EDR/N >60 Td . Computational modeling (e.g., DFT) can supplement experimental data to assign protonation sites .

What is the mechanism of this compound as a TGF-β type I receptor kinase inhibitor?

Advanced | Biological Activity

The compound (EW-7197/Vactosertib) binds competitively to the ATP-binding site of TGF-β receptor I (ALK5), inhibiting Smad2/3 phosphorylation. Its selectivity is attributed to the dicyclopropylmethyl group enhancing hydrophobic interactions, while the 2-fluoroaniline moiety stabilizes binding via π-π stacking. In vitro assays show IC₅₀ values <10 nM, with oral bioavailability confirmed in murine models .

How do pharmacokinetic properties of this compound influence its therapeutic efficacy?

Advanced | Pharmacokinetics

The compound exhibits high oral bioavailability (>80%) due to its solubility in DMSO (≥39.9 mg/mL) and ethanol (≥4.55 mg/mL). Metabolic stability studies in liver microsomes suggest slow clearance, with a half-life >6 hours. Dose-response studies in xenograft models recommend 5 mg/kg/day for antitumor efficacy without toxicity .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced | Analytical Chemistry

Impurities like 2-fluoroacetanilide (CAS: 399-31-5) can form during synthesis. High-resolution LC-MS/MS with ESI+ mode (e.g., m/z 608.00 [M+H]⁺) and ion mobility separation are used to resolve co-eluting species. HiKE-IMS at varying EDR/N ratios helps differentiate clustered ions (e.g., Aniline-H₃O⁺) from protonated isomers .

How do contradictory mobility data for 2-fluoroaniline isomers impact experimental interpretations?

Advanced | Data Contradictions

At low E/N, 2-fluoroaniline’s Peak 1 and 1.1 overlap, complicating quantification. Treating them as a single species (summed abundance) or using nitrogen drift gas improves resolution. Computational validation of reduced mobilities (Table 4) is recommended when experimental separation fails .

What are the best practices for handling and storing this compound?

Basic | Material Handling

Store at -20°C in airtight containers under inert gas. Use DMSO for dissolution (avoid aqueous buffers due to insolubility). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Stability tests indicate >95% purity retention for 3 years at 2–8°C .

How does this compound perform in in vivo models of fibrosis and cancer?

Advanced | In Vivo Efficacy

In murine models, 5 mg/kg/day oral dosing reduces tumor volume by 70% in TGF-β-driven cancers (e.g., pancreatic ductal adenocarcinoma). Fibrosis models show reduced collagen deposition (40–60% inhibition) via suppression of α-SMA and fibronectin expression. Histopathology and RNA-seq validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.